molecular formula C9H6F2O2 B8536977 2,4-Difluoro-3-vinylbenzoic acid CAS No. 871224-00-9

2,4-Difluoro-3-vinylbenzoic acid

Cat. No.: B8536977
CAS No.: 871224-00-9
M. Wt: 184.14 g/mol
InChI Key: HRRIWMPGJOWSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-vinylbenzoic acid is a fluorinated benzoic acid derivative characterized by fluorine atoms at the 2- and 4-positions of the aromatic ring and a vinyl (-CH=CH₂) substituent at the 3-position. The vinyl group introduces unique electronic and steric effects, distinguishing it from other benzoic acid derivatives. Fluorine substituents enhance acidity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical synthesis .

Properties

CAS No.

871224-00-9

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-ethenyl-2,4-difluorobenzoic acid

InChI

InChI=1S/C9H6F2O2/c1-2-5-7(10)4-3-6(8(5)11)9(12)13/h2-4H,1H2,(H,12,13)

InChI Key

HRRIWMPGJOWSAW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1F)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural Analogs of 2,4-Difluoro-3-vinylbenzoic Acid
Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound -F (2,4), -CH=CH₂ (3) C₉H₆F₂O₂ 188.14 Conjugated vinyl group for reactivity
2,4-Difluoro-3-methylbenzoic acid -F (2,4), -CH₃ (3) C₈H₆F₂O₂ 172.13 Methyl group enhances lipophilicity
5-Bromo-2,4-difluorobenzoic acid -F (2,4), -Br (5) C₇H₃BrF₂O₂ 253.00 Bromine for cross-coupling reactions
3,4-Difluoro-2-hydroxybenzoic acid -F (3,4), -OH (2) C₇H₄F₂O₃ 186.10 Hydroxyl group improves solubility
3,5-Difluorobenzoic acid -F (3,5) C₇H₄F₂O₂ 158.10 Meta-fluorine alters electronic effects

Key Observations :

  • Substituent Position: The 2,4-difluoro configuration (vs. 3,5-difluoro in ) maximizes electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs .
  • Vinyl vs. In contrast, the methyl group in 2,4-difluoro-3-methylbenzoic acid improves lipophilicity, favoring membrane permeability in drug design .
  • Bromo vs. Hydroxyl : Bromine () enables cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxyl groups () enhance solubility but reduce stability under acidic conditions .

Comparison :

  • The vinyl-substituted analog may require palladium-catalyzed coupling (e.g., Heck reaction) for vinyl group introduction, which is more complex than bromination or methylation .
  • highlights a 70% yield for a multi-step synthesis, whereas achieves >93% purity in a single-step process, emphasizing the trade-off between step count and efficiency .

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